3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, making it a significant molecule in various scientific research fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-nitrobenzoic acid, which is then converted to 4-methyl-3-nitrobenzoyl chloride. This intermediate is reacted with 2-aminopyridine to form the desired benzamide compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron (III) chloride hexahydrate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in the treatment of gastric cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- 3-(2-Pyridylcarbamoyl)benzeneboronic acid
- 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionic Acid Ethyl Ester
Uniqueness
3-BENZAMIDO-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE stands out due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-11-16(20(25)23-18-9-5-6-12-21-18)13-17(14)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORAJZSCAVHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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